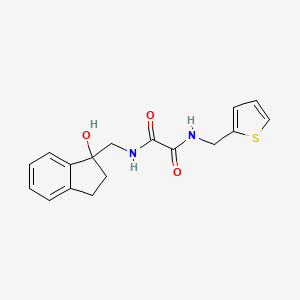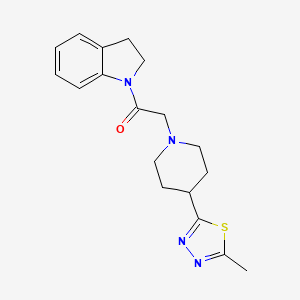
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazol-3-amine is a chemical compound with the empirical formula C10H17BN2O2 . It has a molecular weight of 208.07 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is CN1C=NC=C1B2OC©©C©©O2 . This notation provides a way to represent the structure of the compound in a textual format.Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound has been explored in the synthesis of new derivatives with potential antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from various ester ethoxycarbonylhydrazones and primary amines, demonstrating good to moderate activities against test microorganisms. This research underscores the utility of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazol-3-amine in the development of antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Physicochemical Properties
The compound serves as an intermediate in creating boric acid ester intermediates with benzene rings. Detailed structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, and crystallographic analyses has been conducted. Density Functional Theory (DFT) was used to further understand its molecular structure, offering insights into its molecular electrostatic potential and frontier molecular orbitals. This comprehensive analysis reveals significant physicochemical properties, making it a valuable subject for in-depth chemical studies (Huang et al., 2021).
Inorganic-Organic Hybrid Compounds Synthesis
The compound has been utilized in synthesizing inorganic-organic hybrid compounds, leveraging isopolymolybdate as a POM building block. This synthesis approach has led to the creation of compounds with diverse structures and properties, including electrochemical and photocatalytic activities. Such research highlights the compound's role in developing materials with potential environmental and industrial applications (Guo et al., 2019).
Development of Novel Heterocyclic Systems
Research into the reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the formation of 4-hydroxy-2-oxazolidinones, showcases the compound's utility in generating new heterocyclic systems. This synthesis pathway opens up possibilities for creating diverse chemical entities with unique biological or chemical properties (Chernysheva et al., 1999).
Catalyst for Amide Condensation
The compound has been found effective as a catalyst for the dehydrative amide condensation between carboxylic acids and amines. Its efficiency, especially in condensing sterically demanding carboxylic acids, demonstrates its utility in facilitating complex organic synthesis processes, offering a practical method for synthesizing amides under relatively mild conditions (Maki et al., 2006).
Eigenschaften
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-11-10(8-9)12(16)17-18(11)5/h6-8H,1-5H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQKMDVZXYDUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)

![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B2744502.png)
![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)